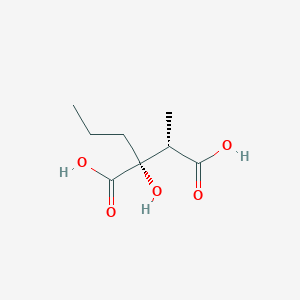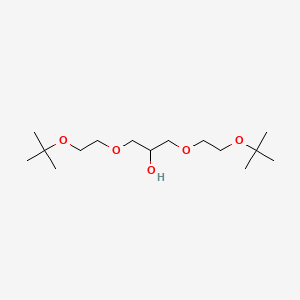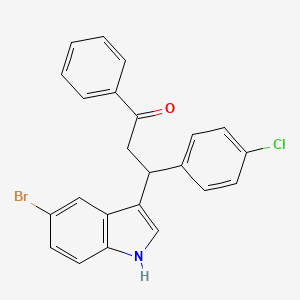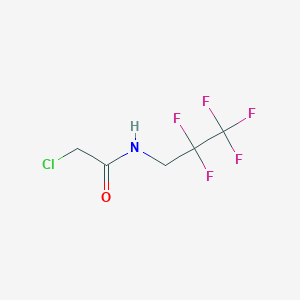![molecular formula C13H19NO3 B14190819 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol is an organic compound with a complex structure that includes both phenolic and imidoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the ethoxylation of phenol to form 5-ethoxyphenol. This intermediate is then subjected to a series of reactions including butylation and imidoylation to introduce the C-butyl and N-hydroxycarbonimidoyl groups, respectively. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidoyl group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the imidoyl group may produce amines.
Wissenschaftliche Forschungsanwendungen
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Preliminary studies suggest it may have therapeutic potential due to its antioxidant and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the imidoyl group may interact with enzymes and proteins, modulating their activity. These interactions can influence cellular pathways and biological processes, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-4-methoxyphenol
- 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-methylphenol
- 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-3-ethoxyphenol
Uniqueness
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The ethoxy group at the 5-position, in particular, may confer distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol |
InChI |
InChI=1S/C13H19NO3/c1-3-5-6-12(14-16)11-8-7-10(17-4-2)9-13(11)15/h7-9,15-16H,3-6H2,1-2H3/b14-12+ |
InChI-Schlüssel |
IDYTWXCNILJOLX-WYMLVPIESA-N |
Isomerische SMILES |
CCCC/C(=N\O)/C1=C(C=C(C=C1)OCC)O |
Kanonische SMILES |
CCCCC(=NO)C1=C(C=C(C=C1)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)




![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)
![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)



![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)
